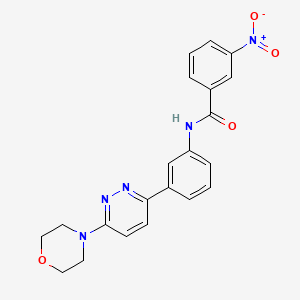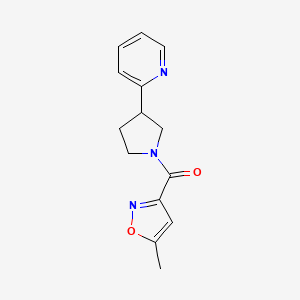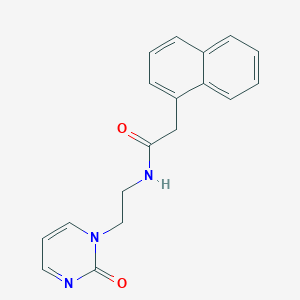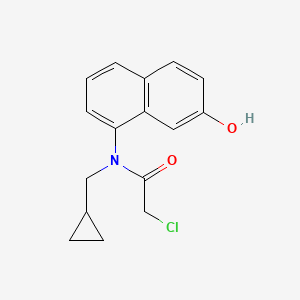
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide: is a complex organic compound that features a morpholine ring, a pyridazine ring, and a nitrobenzamide group
Métodos De Preparación
The synthesis of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.
Coupling with Nitrobenzamide: The final step involves coupling the pyridazine-morpholine intermediate with 3-nitrobenzoyl chloride under basic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, such as using microwave irradiation to reduce reaction times and enhance product quality .
Análisis De Reacciones Químicas
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide undergoes various chemical reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, using oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, catalysts like Pd/C, and solvents like ethanol or dichloromethane. Major products formed from these reactions include amines, oxidized derivatives, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins and enzymes.
Chemical Biology: It serves as a tool compound to study the effects of morpholine and pyridazine derivatives on biological systems.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved in its action include signal transduction pathways and metabolic pathways that are crucial for cell survival and proliferation .
Comparación Con Compuestos Similares
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide can be compared with similar compounds, such as:
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-aminobenzamide: This compound differs by having an amino group instead of a nitro group, which affects its reactivity and biological activity.
N-(3-(6-piperidinopyridazin-3-yl)phenyl)-3-nitrobenzamide:
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide: The position of the nitro group on the benzamide ring can influence the compound’s reactivity and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c27-21(16-4-2-6-18(14-16)26(28)29)22-17-5-1-3-15(13-17)19-7-8-20(24-23-19)25-9-11-30-12-10-25/h1-8,13-14H,9-12H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDZJKFNEQQJNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-nitrobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2622893.png)

![1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one](/img/structure/B2622897.png)


![1-[3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B2622902.png)
![tert-butylN-{2-[(2-aminopyridin-4-yl)oxy]ethyl}carbamate](/img/structure/B2622903.png)
![1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2622904.png)


![1-[4-[3-(1-Acetyl-piperidin-4-yl)-propyl]-piperidin-1-yl]-ethanone](/img/structure/B2622908.png)
![2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol](/img/structure/B2622909.png)
![3-Methyl-2-({1-[4-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2622910.png)

